molecular formula C32H32F2N4O6 B605775 Velsecorat CAS No. 1196509-60-0

Velsecorat

Número de catálogo B605775
Número CAS: 1196509-60-0
Peso molecular: 606.6268
Clave InChI: ZZWJKLGCDHYVMB-QMQODZDESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Velsecorat (AZD7594) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) being developed for the treatment of asthma . It is administered by inhalation and has been evaluated in healthy male volunteers .

Aplicaciones Científicas De Investigación

Asthma Management

Velsecorat has been studied for its efficacy in managing asthma. Clinical trials have shown that it can reduce airway inflammation and improve lung function in asthma patients . Unlike traditional inhaled corticosteroids, which can have systemic side effects, Velsecorat offers a favorable risk-benefit profile due to its selective action .

Chronic Obstructive Pulmonary Disease (COPD)

Research suggests that Velsecorat may be beneficial in treating COPD. Its mechanism of action involves modulating the glucocorticoid receptor, which could help reduce inflammation in the airways and improve breathing in COPD patients .

Anti-Inflammatory Effects

Velsecorat’s anti-inflammatory properties have been demonstrated in preclinical studies. It works by selectively activating the glucocorticoid receptor in the lungs, which leads to suppression of inflammatory responses without the systemic side effects commonly associated with steroids .

Safety and Tolerability

Safety profiles from clinical studies indicate that Velsecorat is well-tolerated, with no significant adverse effects on plasma cortisol levels at various doses. This suggests a lower risk of the systemic side effects typically associated with steroid use .

Pharmacodynamics and Pharmacokinetics

Velsecorat exhibits dose-proportional pharmacokinetics and moderate accumulation. Its pharmacodynamic effects include dose-related impacts on markers of glucocorticoid activity, such as plasma cortisol and osteocalcin .

Potential for Reduced Side Effects

The selective action of Velsecorat potentially offers the benefits of inhaled corticosteroids with fewer side effects. This could lead to improved patient compliance and outcomes in long-term therapy for chronic respiratory conditions .

Safety and Hazards

Inhaled Velsecorat was found to be safe and well tolerated up to and including the highest dose tested (1872 μg) . It was evaluated in a study comprising two parts, a single ascending dose part and a multiple ascending dose part .

Direcciones Futuras

Velsecorat continues to show promising outcomes in future studies in patients, and it may comprise a new option in the available range of inhaled anti-inflammatory agents for the treatment of respiratory diseases such as asthma .

Mecanismo De Acción

Target of Action

Velsecorat, also known as AZD7594, is a non-steroidal, selective glucocorticoid receptor modulator . The primary target of Velsecorat is the glucocorticoid receptor (GR) in the lung . The glucocorticoid receptor plays a crucial role in regulating inflammation, which is particularly relevant in conditions such as asthma .

Mode of Action

Velsecorat is designed to bind and activate the glucocorticoid receptor in the lung . This activation helps maintain the beneficial effects of inhaled corticosteroids (ICS) but with reduced or fewer systemic side-effects . The interaction of Velsecorat with its target leads to a suppression of the underlying inflammation driving diseases like asthma .

Biochemical Pathways

As a glucocorticoid receptor modulator, it is likely to influence the pathways associated with inflammation and immune response . By binding to the glucocorticoid receptor, Velsecorat can modulate the transcription of genes involved in these pathways, leading to a reduction in inflammation .

Pharmacokinetics

The pharmacokinetics of Velsecorat suggest dose-proportional plasma exposure . The terminal half-life following repeated dosing was 25–31 hours, and steady-state conditions for Velsecorat in plasma were generally reached within 4 doses . Velsecorat is substantially metabolized via O-dealkylation of the indazole ether followed by sulfate conjugation, forming the M1 metabolite, the major metabolite in plasma . On average, 76.0% of administered 14C dose was recovered by the end of the sampling period (urine = 24.4%; feces = 51.6%), with no unchanged compound recovered in excreta, suggesting that biliary excretion is the main elimination route .

Result of Action

Velsecorat has demonstrated a dose-related suppression of airway inflammation . The potency of Velsecorat on BAL eosinophilia was similar to the clinical comparator fluticasone furoate (FF), suggesting that they have similar efficacy profiles . When systemic side effects such as loss of body weight, metabolic biomarkers, and inhibition of femorotibial bone growth plate thickness were measured, increased doses of Velsecorat were required in comparison with FF . These data suggest that Velsecorat has a beneficial therapeutic index compared to the clinically prescribed ICS, FF .

Action Environment

The action of Velsecorat is influenced by the environment within the lung, where it binds and activates the glucocorticoid receptor . The efficacy and safety of Velsecorat have been evaluated in preclinical rodent model systems and compared with the clinical steroid, FF . The results suggest that when dosed appropriately, Velsecorat possesses the beneficial effects of ICS with fewer of the side-effects that plague this class of compound . Velsecorat is currently in phase 2 clinical trials .

Propiedades

IUPAC Name

3-[5-[(1R,2S)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-[(3R)-oxolan-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32F2N4O6/c1-19(36-31(40)32(2,33)34)29(20-6-9-27-28(16-20)43-13-12-42-27)44-25-7-8-26-22(15-25)17-35-38(26)24-5-3-4-21(14-24)30(39)37-23-10-11-41-18-23/h3-9,14-17,19,23,29H,10-13,18H2,1-2H3,(H,36,40)(H,37,39)/t19-,23+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWJKLGCDHYVMB-BWGXUDETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)NC6CCOC6)NC(=O)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)N[C@@H]6CCOC6)NC(=O)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32F2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Velsecorat

CAS RN

1196509-60-0
Record name 3-[5-[(1R,2S)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-[(3R)-tetrahydrofuran-3-yl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.